Lipophilicity & Polarity Differentiation
1-Ethyl-3-fluoro-piperidin-4-OL exhibits a significantly higher calculated LogP (0.411) compared to the unsubstituted trans-3-fluoropiperidin-4-ol (LogP 0.0075) [1]. This 0.4035 log unit increase corresponds to an approximately 2.5-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability. The molecular weight is also increased by 28.05 g/mol (from 119.14 to 147.19 g/mol), while the topological polar surface area (TPSA) decreases from 32.26 Ų to 23.47 Ų [2]. These changes collectively favor passive diffusion and potential blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.411 |
| Comparator Or Baseline | trans-3-Fluoropiperidin-4-ol: LogP 0.0075 |
| Quantified Difference | ΔLogP = +0.4035 (approx. 2.5× higher partition coefficient) |
| Conditions | Calculated LogP values from vendor technical datasheets |
Why This Matters
Higher LogP and lower TPSA are favorable for CNS drug discovery programs where passive blood-brain barrier permeability is required.
- [1] Chemsrc. (2018). trans-3-Fluoropiperidin-4-ol. Retrieved April 15, 2026. View Source
- [2] MolWiki. (n.d.). trans-3-Fluoropiperidin-4-ol. Retrieved April 15, 2026. View Source
